molecular formula C12H9Br B12071209 1-Bromo-2-vinylnaphthalene CAS No. 169233-83-4

1-Bromo-2-vinylnaphthalene

Cat. No.: B12071209
CAS No.: 169233-83-4
M. Wt: 233.10 g/mol
InChI Key: DDTRQIVEBMIGHP-UHFFFAOYSA-N
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Description

1-Bromo-2-vinylnaphthalene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a vinyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-vinylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-vinylnaphthalene. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-vinylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can yield 2-vinylnaphthalene.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation, where hydrogen (H₂) is added across the double bond to form 1-bromo-2-ethylnaphthalene.

    Polymerization: The vinyl group can also undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) can oxidize the vinyl group to form carboxylic acids.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) can reduce the vinyl group to an ethyl group.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Addition Products: Saturated compounds like 1-bromo-2-ethylnaphthalene.

    Polymerization Products:

Scientific Research Applications

1-Bromo-2-vinylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-vinylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In polymerization, the vinyl group undergoes radical or ionic polymerization, forming long-chain polymers.

Comparison with Similar Compounds

    1-Bromo-2-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.

    2-Bromo-1-vinylnaphthalene: Bromine and vinyl groups are swapped in position.

    1-Bromo-2-naphthol: Contains a hydroxyl group instead of a vinyl group.

Uniqueness: 1-Bromo-2-vinylnaphthalene is unique due to the presence of both a bromine atom and a vinyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

169233-83-4

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

1-bromo-2-ethenylnaphthalene

InChI

InChI=1S/C12H9Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1H2

InChI Key

DDTRQIVEBMIGHP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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